Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate is an organic compound that features a benzoate ester linked to a thiophene ring through a hydroxypropyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate typically involves multiple steps:
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Formation of the Hydroxypropyl Carbamoyl Intermediate
Starting Materials: Thiophene-3-carboxaldehyde and 3-hydroxypropylamine.
Reaction: The aldehyde group of thiophene-3-carboxaldehyde reacts with 3-hydroxypropylamine to form a Schiff base, which is subsequently reduced to yield the hydroxypropyl carbamoyl intermediate.
Conditions: This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride in an alcohol solvent.
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Coupling with Methyl 4-aminobenzoate
Starting Materials: The hydroxypropyl carbamoyl intermediate and methyl 4-aminobenzoate.
Reaction: The intermediate is coupled with methyl 4-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Conditions: This reaction is typically performed in an aprotic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of the hydroxy group can lead to the formation of a carbonyl group, resulting in a ketone derivative.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction of the ester group can yield the corresponding alcohol.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can introduce various functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles in the presence of a base like triethylamine in an aprotic solvent.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Diagnostic Tools: Utilized in the development of diagnostic agents for imaging and detection.
Industry
Materials Science: Application in the development of new materials with unique electronic properties.
Polymer Chemistry: Used in the synthesis of polymers with specific functionalities.
Mechanism of Action
The mechanism by which Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring and hydroxypropyl carbamoyl group are key functional groups that facilitate binding to these targets, potentially modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((3-hydroxy-3-(phenyl)propyl)carbamoyl)benzoate: Similar structure but with a phenyl ring instead of a thiophene ring.
Ethyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Thiophene Ring: The presence of the thiophene ring in Methyl 4-((3-hydroxy-3-(thiophen-3-yl)propyl)carbamoyl)benzoate imparts unique electronic properties that can influence its reactivity and interactions with biological targets.
Hydroxypropyl Carbamoyl Group: This functional group enhances the compound’s solubility and potential for hydrogen bonding, which can be advantageous in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-[(3-hydroxy-3-thiophen-3-ylpropyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-21-16(20)12-4-2-11(3-5-12)15(19)17-8-6-14(18)13-7-9-22-10-13/h2-5,7,9-10,14,18H,6,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLBAONJUWAFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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